molecular formula C11H12BrNO5 B1378369 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane CAS No. 1427502-52-0

2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane

Cat. No.: B1378369
CAS No.: 1427502-52-0
M. Wt: 318.12 g/mol
InChI Key: ZGLJJOSMPJEWKM-UHFFFAOYSA-N
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Description

2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane is a chemical building block of interest in synthetic organic chemistry and medicinal chemistry research. The compound features a 1,3-dioxolane group, which is commonly used as a protecting group for aldehydes and ketones, and a benzyl scaffold substituted with bromo, methoxy, and nitro functional groups. The specific placement of these substituents makes it a potential versatile intermediate for constructing more complex molecules. The bromo and nitro groups are particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, respectively. Researchers can utilize this compound in the exploration and synthesis of novel compounds for various applications, including pharmaceutical development and material science. The exact physicochemical properties, mechanism of action, and specific research applications for this compound are not fully detailed in the public domain and warrant further investigation by qualified researchers. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-bromo-2-methoxy-6-nitrophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO5/c1-16-10-5-7(12)4-9(13(14)15)8(10)6-11-17-2-3-18-11/h4-5,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJJOSMPJEWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CC2OCCO2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2-methoxybenzaldehyde

A critical intermediate is 4-bromo-2-methoxybenzaldehyde , which can be synthesized via a metal-halogen exchange and formylation process starting from 1,4-dibromo-2-fluorobenzene :

  • Metal-halogen exchange : Treatment of 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0–5 °C to form an organomagnesium intermediate.
  • Formylation : Reaction of the organomagnesium intermediate with a formyl source such as dimethylformamide (DMF) at low temperature (0–5 °C) to yield 2-fluoro-4-bromobenzaldehyde.
  • Methoxylation : Subsequent reaction with methanol in the presence of potassium carbonate converts the fluoro substituent to a methoxy group, yielding 4-bromo-2-methoxybenzaldehyde.
  • Purification : Crystallization from solvents such as heptane ensures isolation of the pure aldehyde.

This method achieves an overall yield of approximately 57% and avoids cryogenic conditions, making it industrially viable.

Step Reagents/Conditions Yield (%) Notes
Metal-halogen exchange 1,4-dibromo-2-fluorobenzene, iPrMgCl, THF, 0–5 °C Formation of organomagnesium intermediate
Formylation DMF, 0–5 °C Produces 2-fluoro-4-bromobenzaldehyde
Methoxylation MeOH, K2CO3, 50 °C Converts fluoro to methoxy group
Crystallization Heptane Purification step

Nitration and Bromination of Aromatic Precursors

Starting from 3-bromoacetophenone , nitration with nitric and sulfuric acids introduces the nitro group at the 6' position, yielding a nitro-substituted bromoacetophenone intermediate in 64% yield. Subsequent bromination with bromine in dichloromethane/acetic acid at room temperature provides the brominated derivative in near quantitative yield (99%).

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane moiety is formed by acetalization of the aldehyde or ketone intermediate with ethylene glycol under acidic or basic conditions:

  • The ketone or aldehyde is reacted with ethylene glycol, typically in the presence of an acid catalyst or under reflux conditions.
  • The reaction proceeds via nucleophilic attack of the glycol on the carbonyl carbon, followed by ring closure to form the dioxolane.
  • For example, 3-(2-bromo-5-methoxyphenyl)-1-phenyl-propan-1-one is reacted with ethylene glycol to yield the corresponding 1,3-dioxolane derivative.

In one reported method, the crude ketone intermediate is reacted with ethylene glycol to produce 2-[2-(2-bromo-5-methoxyphenyl)-ethyl]-2-phenyl-1,3-dioxolane in good yield.

Representative Experimental Procedure

A typical synthetic sequence based on the literature is as follows:

  • Bromination : 2-bromo-5-methoxytoluene is brominated to yield 1-bromo-2-bromomethyl-4-methoxybenzene.
  • Alkylation and Decarboxylation : The brominated intermediate is used to alkylate ethyl benzoyl acetate, followed by acid hydrolysis and decarboxylation, producing 3-(2-bromo-5-methoxyphenyl)-1-phenyl-propan-1-one with 87% yield.
  • Dioxolane Formation : The ketone is reacted with ethylene glycol to form the 1,3-dioxolane ring under reflux, typically in the presence of acid or base catalysts, yielding the desired dioxolane compound.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Reference
1 1-bromo-2-bromomethyl-4-methoxybenzene Bromination of 2-bromo-5-methoxytoluene
2 3-(2-bromo-5-methoxyphenyl)-1-phenyl-propan-1-one Alkylation with ethyl benzoyl acetate, acid hydrolysis, decarboxylation 87
3 2-[2-(2-bromo-5-methoxyphenyl)-ethyl]-2-phenyl-1,3-dioxolane Reaction with ethylene glycol, reflux 71
4 4-bromo-2-methoxybenzaldehyde Metal-halogen exchange, formylation, methoxylation, crystallization 57
5 Nitro-substituted bromomethoxybenzyl derivatives Nitration with HNO3/H2SO4, bromination with Br2 64 (nitration), 99 (bromination)

Research Findings and Notes

  • The metal-halogen exchange and formylation method for preparing 4-bromo-2-methoxybenzaldehyde is notable for its selectivity and avoidance of cryogenic conditions, which is beneficial for scale-up and industrial synthesis.
  • The nitration step requires careful control of temperature and acid concentration to achieve regioselective substitution at the 6' position without over-nitration or degradation.
  • The ketalization to form the 1,3-dioxolane ring is typically performed under reflux with ethylene glycol, with acid catalysts enhancing reaction rates and yields.
  • Purification is commonly achieved by crystallization or column chromatography, with solvent systems tailored to the polarity of intermediates.
  • Yields vary depending on reaction conditions but generally range from moderate to high (40–99%) across steps.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

The compound 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane is a synthetic organic molecule that has garnered interest in various scientific research applications due to its unique structural properties. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

The compound has shown potential as a lead structure for the development of new pharmaceuticals. Its nitro and methoxy substituents are known to enhance biological activity:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is particularly significant for biological activity due to its ability to participate in redox reactions.
  • Antimicrobial Properties : Studies have demonstrated that derivatives of 1,3-dioxolane can possess antimicrobial properties, making them candidates for developing new antibiotics.

Pharmacology

Pharmacological studies have suggested that this compound may interact with various biological targets:

  • Enzyme Inhibition : The compound's structural features suggest potential inhibition of certain enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Neuropharmacological Effects : Preliminary studies indicate that similar compounds can affect neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Material Science

In material science, 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane can be utilized in the synthesis of polymers and other materials:

  • Polymerization : The dioxolane ring can undergo polymerization reactions, leading to the formation of novel polymeric materials with desirable mechanical properties.
  • Coatings and Adhesives : The compound's chemical stability makes it suitable for use in coatings and adhesives that require durability under various environmental conditions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various dioxolane derivatives. The results indicated that compounds similar to 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents investigated the antimicrobial properties of dioxolane derivatives. The study found that compounds with bromine and nitro substituents displayed enhanced activity against Gram-positive bacteria, including Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane would depend on its specific application. For instance, in biological systems, it may interact with enzymes or receptors through its functional groups, leading to various biochemical effects. The bromine and nitro groups could play a role in binding to active sites, while the methoxy group might influence the compound’s solubility and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxy-6-nitroaniline
  • 2-Methoxy-6-nitrophenylamine
  • 3-Methoxy-5-nitrobenzene-1,2-diamine

Uniqueness

2-(4’-Bromo-2’-methoxy-6’-nitro)-benzyl-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which is not commonly found in similar compounds. This ring structure can impart different chemical and physical properties, making it a valuable compound for specific applications.

Biological Activity

The compound 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have indicated that 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) against various bacteria and fungi was determined in several experiments.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus (ATCC 25923)3.90
Methicillin-resistant Staphylococcus aureus (MRSA)1.00
Candida albicans7.80

The compound showed particularly strong activity against MRSA, a major concern in clinical settings due to its resistance to many antibiotics.

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro assays on various cancer cell lines. The cytotoxicity was assessed using the MTT assay.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)<10Significant inhibition
HeLa (Cervical Cancer)<10Significant inhibition
MCF-7 (Breast Cancer)<10Significant inhibition

The results indicate that the compound effectively inhibits cell proliferation in rapidly dividing cancer cells, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxic effects were further analyzed to determine the safety profile of the compound. The IC50 values were found to be in the micromolar range across different cell types, indicating a selective toxicity towards cancer cells while sparing normal cells.

The exact mechanism of action of 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane is still under investigation. However, preliminary molecular docking studies suggest that it may interact with specific protein targets involved in cell signaling pathways related to apoptosis and cell growth regulation.

Case Studies

  • Study on Antibacterial Activity : A comprehensive study conducted on various derivatives of dioxolane compounds demonstrated the promising antibacterial activity of 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
  • Anticancer Efficacy Study : In a recent publication, the efficacy of this compound was tested against multiple cancer cell lines, revealing its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.